molecular formula C4H7Cl3 B1584882 1,1,2-Trichloro-2-methylpropane CAS No. 29559-52-2

1,1,2-Trichloro-2-methylpropane

Cat. No.: B1584882
CAS No.: 29559-52-2
M. Wt: 161.45 g/mol
InChI Key: FRRHZKFKOHHEJR-UHFFFAOYSA-N
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Description

1,1,2-Trichloro-2-methylpropane: is an organic compound with the molecular formula C4H7Cl3 . It is a chlorinated hydrocarbon, characterized by the presence of three chlorine atoms and a methyl group attached to a propane backbone. This compound is used in various industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,2-Trichloro-2-methylpropane can be synthesized by reacting 1-chloro-2-methylpropene with sulfuryl chloride . This reaction is typically carried out under the influence of light, particularly ultraviolet light, and may involve the use of an aldehyde as a catalyst . The reaction conditions include:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes, with a focus on optimizing reaction conditions to achieve high yield and purity. The process involves careful control of reactant concentrations, light exposure, and catalyst presence to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1,1,2-Trichloro-2-methylpropane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Elimination Conditions: Elimination reactions typically require strong bases and elevated temperatures.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include alcohols, ethers, and amines.

    Elimination Products: Alkenes are the primary products of elimination reactions.

Scientific Research Applications

1,1,2-Trichloro-2-methylpropane is used in various scientific research applications, including:

    Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of chlorinated derivatives and intermediates.

    Biology: The compound is used in studies involving chlorinated hydrocarbons and their effects on biological systems.

    Medicine: Research on the potential therapeutic applications and toxicological effects of chlorinated hydrocarbons includes studies involving this compound.

    Industry: It is used in the production of other chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 1,1,2-trichloro-2-methylpropane involves its interaction with various molecular targets and pathways. The compound’s chlorinated structure allows it to participate in:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles, leading to the formation of new compounds.

    Elimination Reactions: The compound can undergo elimination to form alkenes, which can further react with other molecules.

Comparison with Similar Compounds

Uniqueness: 1,1,2-Trichloro-2-methylpropane is unique due to its specific arrangement of chlorine atoms, which influences its reactivity and applications. Compared to its isomers, it may exhibit different chemical behaviors and industrial uses.

Properties

IUPAC Name

1,1,2-trichloro-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Cl3/c1-4(2,7)3(5)6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRHZKFKOHHEJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334350
Record name 1,1,2-Trichloro-2-methylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29559-52-2
Record name 1,1,2-Trichloro-2-methylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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